molecular formula C7H7BF2O3 B1602656 3,6-Difluoro-2-methoxyphenylboronic acid CAS No. 919355-30-9

3,6-Difluoro-2-methoxyphenylboronic acid

Cat. No.: B1602656
CAS No.: 919355-30-9
M. Wt: 187.94 g/mol
InChI Key: AXJIPGDXAIMBDX-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O3 It is a boronic acid derivative, characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Difluoro-2-methoxyphenylboronic acid can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phenols or quinones under specific conditions.

    Reduction: Reduction reactions can convert the boronic acid group to an alcohol or other functional groups.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3,6-Difluoro-2-methoxyphenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Difluoro-2-methoxyphenylboronic acid is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications and as a probe in biological studies.

Properties

IUPAC Name

(3,6-difluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJIPGDXAIMBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582373
Record name (3,6-Difluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919355-30-9
Record name (3,6-Difluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Difluoro-2-methoxybenzene boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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